molecular formula C7H12ClN3O2 B6219660 methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride CAS No. 2751614-93-2

methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride

Katalognummer: B6219660
CAS-Nummer: 2751614-93-2
Molekulargewicht: 205.64 g/mol
InChI-Schlüssel: NBHJYLXROHHBAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride typically involves the reaction of an imidazole derivative with a suitable ester. One common method is the esterification of 3-(2-amino-1H-imidazol-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents.

Major Products Formed

    Oxidation: Nitro derivatives of the imidazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated or nitrated imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride
  • Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride
  • Methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate

Uniqueness

Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

2751614-93-2

Molekularformel

C7H12ClN3O2

Molekulargewicht

205.64 g/mol

IUPAC-Name

methyl 3-(2-amino-1H-imidazol-5-yl)propanoate;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c1-12-6(11)3-2-5-4-9-7(8)10-5;/h4H,2-3H2,1H3,(H3,8,9,10);1H

InChI-Schlüssel

NBHJYLXROHHBAJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCC1=CN=C(N1)N.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.